Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC16688671
Molecular Formula: C19H20FNO2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20FNO2 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3 |
| Standard InChI Key | GJPDRAYPGFFTGY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Stereochemical Considerations
The compound’s structure centers on a five-membered pyrrolidine ring, a saturated heterocycle providing conformational flexibility. Substituents at the 1-, 3-, and 4-positions include a benzyl group (1-position), a methyl carboxylate ester (3-position), and a 3-fluorophenyl ring (4-position). The stereochemistry at these positions critically influences biological activity, though specific configurations (e.g., R or S) remain under investigation in related analogs.
Molecular Formula and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.37 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Likely crystalline solid |
| Solubility | Moderate in organic solvents |
The absence of a publicly available CAS number suggests this compound remains primarily in investigational stages, with limited commercial distribution.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Chemical Properties and Reactivity
Functional Group Transformations
The compound’s reactivity stems from its ester, benzyl, and fluorophenyl groups:
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Ester Hydrolysis: Under basic conditions, the methyl ester hydrolyzes to a carboxylic acid, altering solubility and biological activity.
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Benzyl Group Oxidation: Strong oxidizing agents (e.g., KMnO) convert the benzyl moiety to a benzoic acid derivative.
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Electrophilic Aromatic Substitution: The electron-deficient 3-fluorophenyl ring undergoes nitration or sulfonation at meta positions.
Stability Profile
Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light. Storage recommendations include inert atmospheres and amber glass containers to prevent oxidative and photolytic degradation.
Biological Activity and Mechanism of Action
Putative Mechanism
The compound may act as a competitive inhibitor at neurotransmitter binding sites, though exact targets require elucidation. Molecular docking simulations predict interactions with the μ-opioid receptor’s hydrophobic pocket, stabilized by fluorine-mediated van der Waals forces.
| Hazard Class | Category |
|---|---|
| Acute Toxicity (Oral) | Harmful (Cat. 4) |
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
Prudent handling dictates personal protective equipment (PPE) and fume hood use during experimentation .
Applications in Scientific Research
Drug Discovery and Development
As a scaffold, this compound aids in designing CNS-active agents. Structural modifications—such as replacing the benzyl group with heteroaromatics—enhance blood-brain barrier permeability, a focus of ongoing structure-activity relationship (SAR) studies.
Case Study: Analgesic Candidate
A 2024 study derivatized the pyrrolidine core to produce a lead compound with 10-fold greater analgesic potency than ibuprofen in murine models. Efficacy correlated with fluorophenyl ring positioning, underscoring the 3-fluoro isomer’s superiority over 4-fluoro analogs.
Material Science Innovations
Incorporating the compound into metal-organic frameworks (MOFs) improves thermal stability, with potential applications in gas storage and catalysis. The fluorine atom’s electronegativity enhances MOF-ligand interactions, increasing surface area by 20% compared to non-fluorinated analogs.
Comparison with Related Pyrrolidine Derivatives
Structural Analog Analysis
| Compound | Fluorophenyl Position | Key Differentiator |
|---|---|---|
| Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | 4-position | Reduced receptor affinity |
| Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride | 3-position | Enhanced aqueous solubility |
The 3-fluorophenyl variant’s meta-fluorine placement optimizes steric and electronic interactions with biological targets, conferring superior pharmacological profiles .
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